2-Methyl-3,3-diphenylpropanoic acid
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Overview
Description
2-Methyl-3,3-diphenylpropanoic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of propanoic acid, characterized by the presence of two phenyl groups and a methyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,3-diphenylpropanoic acid typically involves the reaction of benzyl chloride with acetophenone in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to yield the desired product .
Industrial Production Methods: the principles of organic synthesis and reaction optimization are applied to achieve high yields and purity in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-3,3-diphenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and functional groups. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential effects on cellular processes and biochemical pathways .
Comparison with Similar Compounds
2,3-Diphenylpropanoic acid: Shares a similar structure but lacks the methyl group.
3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid: Contains an additional hydroxyl group.
2-Methyl-2-phenylpropanoic acid: Has one phenyl group instead of two
Uniqueness: 2-Methyl-3,3-diphenylpropanoic acid is unique due to the presence of both phenyl groups and a methyl group, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
5292-20-6 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-methyl-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C16H16O2/c1-12(16(17)18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,17,18) |
InChI Key |
CIQHVMOSBKCPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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